Product packaging for 2-chloro-N-isopropylnicotinamide(Cat. No.:CAS No. 56904-63-3)

2-chloro-N-isopropylnicotinamide

Cat. No.: B186348
CAS No.: 56904-63-3
M. Wt: 198.65 g/mol
InChI Key: VOZRJJMDZPIFHZ-UHFFFAOYSA-N
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Description

2-Chloro-N-isopropylnicotinamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol . It is identified by CAS Number 56904-63-3 . This compound is a derivative of nicotinamide, a form of vitamin B3 that serves as a crucial precursor to the cofactors NAD+ and NADPH, which are integral to cellular energy metabolism, DNA repair, and redox regulation . The structural motif of chloronicotinamide is recognized in the development of compounds with significant biological activity. Research indicates that similar nicotinamide derivatives exhibit excellent herbicidal and fungicidal properties, making this class of compounds a valuable scaffold in agrochemical research . The carboxamide group is a known pharmacophore present in many bioactive molecules, further underscoring the compound's potential in pharmacological and agrochemical discovery . This product is explicitly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human consumption purposes, including use in cosmetics, drugs, or household products. Researchers should handle this material with appropriate precautions. For laboratory use, it is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2O B186348 2-chloro-N-isopropylnicotinamide CAS No. 56904-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-propan-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c1-6(2)12-9(13)7-4-3-5-11-8(7)10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZRJJMDZPIFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358554
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56904-63-3
Record name 2-chloro-N-isopropylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for Nicotinamide (B372718) Derivatives

The synthesis of the nicotinamide core and its analogues has been a subject of extensive investigation, leading to a variety of established methods.

A generalized approach to multi-step synthesis might involve the following stages, as illustrated in various research endeavors:

StepDescriptionKey Reagents/Conditions
1Formation of the pyridine (B92270) ringMulticomponent reactions, cyclization of precursors.
2Functionalization of the pyridine ringHalogenation, nitration, etc.
3Amide bond formationCoupling of the nicotinic acid derivative with an amine.
4Further modificationIntroduction of additional functional groups.

This table provides a generalized overview of potential steps in a multi-step synthesis of nicotinamide derivatives.

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of nicotinamide derivatives to reduce waste and energy consumption.

Biocatalysis, in particular, has emerged as a powerful tool. Enzymes such as lipases and amidases are being employed to catalyze key reactions under mild conditions. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives from methyl nicotinate (B505614) and various amines in a continuous-flow microreactor. This approach offers high yields, shorter reaction times, and the use of greener solvents like tert-amyl alcohol. nih.govchimia.chnih.gov

Amidases have also been explored for the production of key intermediates like 2-chloronicotinic acid through the hydrolysis of 2-chloronicotinamide (B82574). nih.govnih.gov While the chlorine substitution can decrease the activity of some amidases, research has focused on identifying and engineering more robust enzymes for this transformation. nih.gov

The formation of the amide bond is a critical step in the synthesis of N-substituted nicotinamides. Traditional methods often involve the activation of the carboxylic acid group of nicotinic acid or its derivatives using reagents like thionyl chloride to form an acid chloride, which then reacts with the desired amine. ijpsr.infonih.gov

However, these methods can generate significant waste. Consequently, more sustainable and direct amidation methods are being developed. Boron-based catalysts have shown promise in mediating the direct amidation of carboxylic acids and amines, even for challenging substrates. rsc.org Furthermore, enzymatic methods, as mentioned in the previous section, offer a green alternative for amide bond formation. nih.gov For sterically hindered substrates, which can be challenging for standard coupling reagents, specialized protocols have been developed, such as the in situ formation of acyl fluorides followed by reaction with amines at elevated temperatures. chimia.chrsc.org

Specific Synthesis Approaches for 2-chloro-N-isopropylnicotinamide and Related Isomers

The synthesis of this compound specifically hinges on the preparation of its key precursor, 2-chloronicotinic acid.

Several routes to 2-chloronicotinic acid have been established:

From Nicotinic Acid N-oxide: One common method involves the chlorination of nicotinic acid N-oxide using a chlorinating agent such as phosphorus oxychloride (POCl₃). prepchem.comwikipedia.org The reaction can be performed in the presence of a base like triethylamine. prepchem.com

From 2-Hydroxynicotinic Acid: Substitution of the hydroxyl group in 2-hydroxynicotinic acid is another viable pathway. wikipedia.org

Tandem Cyclization Reactions: More complex tandem reactions involving the cyclization of acrolein derivatives can also yield 2-chloronicotinic acid. wikipedia.org

Oxidation of 2-chloro-3-methylpyridine (B94477): The 3-methyl group of 2-chloro-3-methylpyridine can be oxidized to a carboxylic acid. patsnap.com

Once 2-chloronicotinic acid is obtained, the final step is the formation of the amide bond with isopropylamine (B41738). This can be achieved through standard amidation protocols, such as:

Activation of the carboxylic acid of 2-chloronicotinic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride.

Subsequent reaction of the acyl chloride with isopropylamine to form the desired this compound.

The synthesis of isomers of this compound would involve starting with the corresponding isomeric chloronicotinic acid. For example, the synthesis of 6-chloro-N-isopropylnicotinamide would begin with 6-chloronicotinic acid. The synthesis of these isomeric precursors would follow similar principles of pyridine ring functionalization.

Strategies for Chemical Derivatization and Functionalization

Chemical derivatization is a powerful technique used to modify a compound to enhance its properties for a specific application, particularly in analytical chemistry.

For quantitative analysis by methods like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detectability of an analyte. researchgate.netwelch-us.comnih.gov Nicotinamide and its derivatives may lack strong chromophores or fluorophores, leading to poor sensitivity with common HPLC detectors like UV-Vis or fluorescence detectors.

Derivatization can introduce a moiety into the molecule that has strong UV absorbance or fluorescence, thereby significantly lowering the limit of detection. Common derivatization strategies that could be applied to this compound or its metabolites for analytical purposes include:

Pre-column Derivatization: The analyte is derivatized before injection into the HPLC system. This is a common approach, and various reagents are available to target specific functional groups. For a compound like this compound, derivatization could potentially target the pyridine nitrogen or occur after hydrolysis of the amide bond to derivatize the resulting amine or carboxylic acid.

Post-column Derivatization: The derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This method avoids potential issues with the separation of multiple derivative products.

Common derivatizing agents for amines (which could be relevant if the amide bond is hydrolyzed) include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (B127526) (OPA). nih.gov For carboxylic acids, various fluorescent labeling reagents can be used. Given the structure of this compound, derivatization strategies would likely be developed based on the specific analytical challenge, such as the matrix in which it is being quantified and the required sensitivity.

Structural Modification for Research Probes

The strategic structural modification of bioactive molecules is a cornerstone of chemical biology, enabling the development of research probes to investigate biological processes. While specific examples of this compound being modified into research probes are not extensively documented in publicly available literature, the nicotinamide scaffold itself is a common subject of such modifications. General strategies for transforming parent compounds like this compound into functional research tools can be extrapolated from research on related nicotinamide derivatives.

These modifications often involve the introduction of reporter groups, such as fluorophores, biotin (B1667282) tags, or photo-cross-linkers, to facilitate the detection, isolation, and identification of molecular targets. For instance, a common approach would be to functionalize the pyridine ring or the N-isopropyl group of this compound. The introduction of a linker at a position that does not interfere with the compound's primary biological interactions is crucial. This linker can then be used to attach the desired reporter moiety.

Another strategy involves the synthesis of derivatives with altered physicochemical properties to enhance cell permeability or target engagement. For example, modifications to the isopropyl group could modulate lipophilicity, thereby influencing the compound's distribution in biological systems.

The development of bioluminescent probes is another avenue for the functionalization of nicotinamide-related structures. For example, a bioluminescent probe for nicotinamide riboside (NR) uptake, termed BiNR, has been developed for non-invasive imaging. nih.gov This highlights the potential for creating sophisticated tools to study the dynamics of nicotinamide metabolism and signaling, a strategy that could be adapted for this compound to investigate its specific cellular uptake and distribution. nih.gov

Furthermore, the creation of probes for studying oxidative stress and apoptosis is another relevant area. For example, tetrahedral framework nucleic acids (tFNAs) have been used to create probes to investigate their effects on cardiomyocyte apoptosis and oxidative stress. dovepress.com While structurally distinct, the principles of probe design for studying cellular health could be applied to derivatives of this compound to explore its effects on similar pathways.

Advanced Synthetic Techniques and Continuous Flow Processing

The synthesis of nicotinamide derivatives has benefited significantly from the adoption of advanced synthetic techniques, particularly continuous flow processing. rsc.orgnih.govresearchgate.netresearchgate.net This technology offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput optimization. rsc.orgnih.govresearchgate.netresearchgate.net

Continuous flow systems have been successfully employed for the green and concise synthesis of various nicotinamide derivatives. rsc.orgnih.govresearchgate.net For example, the lipase-catalyzed amidation of methyl nicotinate with various amines has been demonstrated in continuous-flow microreactors, achieving high yields in significantly shorter reaction times compared to batch processes. rsc.orgnih.govresearchgate.net This enzymatic approach, often utilizing immobilized enzymes like Novozym® 435, offers a sustainable alternative to traditional chemical methods. rsc.orgnih.govresearchgate.net

The synthesis of this compound could be readily adapted to a continuous flow process. A plausible route would involve the initial synthesis of 2-chloronicotinic acid, which can be prepared via several methods, including the oxidation of 2-chloro-3-alkylpyridines. google.com The subsequent amidation of 2-chloronicotinic acid with isopropylamine could then be performed in a flow reactor. This step often involves the use of a coupling agent to activate the carboxylic acid. growingscience.com

The table below outlines a conceptual continuous flow process for the synthesis of this compound.

StepReactionReagents and Conditions in FlowPotential Advantages in Flow
1Chlorination 2-Hydroxynicotinic acid, Thionyl chlorideImproved temperature control, enhanced safety by minimizing the accumulation of reactive intermediates.
2Amidation 2-Chloronicotinic acid, Isopropylamine, Coupling agent (e.g., HATU, EDC)Efficient mixing, rapid reaction optimization, potential for in-line purification.

The use of flow chemistry not only enhances the efficiency and safety of the synthesis but also aligns with the principles of green chemistry by potentially reducing solvent waste and energy consumption. rsc.orgnih.govresearchgate.net The ability to telescope reaction steps, where the output of one reactor directly feeds into the next without intermediate workup, is a key advantage of continuous flow systems that could be applied to the synthesis of this compound and its derivatives.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to determining the precise arrangement of atoms within a molecule. For 2-chloro-N-isopropylnicotinamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) would be essential for a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would be crucial.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The isopropyl group would likely exhibit a doublet for the six equivalent methyl protons and a septet for the single methine proton, due to spin-spin coupling. The aromatic protons on the pyridine (B92270) ring would appear as distinct signals in the downfield region, with their splitting patterns and chemical shifts providing information about their relative positions and the electronic effects of the chloro and amide substituents. The N-H proton of the amide group would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the methyl and methine carbons of the isopropyl group, the carbonyl carbon of the amide, and the individual carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons would be influenced by the positions of the chlorine atom and the N-isopropylnicotinamide substituent.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Value Doublet 6H -CH(CH ₃)₂
Value Septet 1H -CH (CH₃)₂
Value Doublet of doublets 1H Aromatic-H
Value Doublet of doublets 1H Aromatic-H
Value Doublet of doublets 1H Aromatic-H

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
Value -CH(C H₃)₂
Value -C H(CH₃)₂
Value Aromatic-C
Value Aromatic-C
Value Aromatic-C
Value Aromatic-C-Cl
Value Aromatic-C-C=O

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band would be anticipated for the carbonyl (C=O) stretching vibration of the amide group. The N-H stretching vibration of the secondary amide would also be a prominent feature. Additionally, C-H stretching vibrations from the isopropyl and aromatic groups, as well as C=C and C=N stretching vibrations from the pyridine ring, would be observed. The C-Cl stretching vibration would likely appear in the fingerprint region of the spectrum.

Hypothetical FT-IR Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Medium-Strong N-H Stretch
~3000-2850 Medium C-H Stretch (Aliphatic)
~1680 Strong C=O Stretch (Amide I)
~1550 Medium N-H Bend (Amide II)
~1600-1450 Medium-Weak C=C and C=N Stretch (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, showing a characteristic isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely occur at the amide bond, leading to the formation of characteristic fragment ions. Common fragmentation pathways could involve the loss of the isopropyl group or the entire N-isopropylamino group.

Hypothetical Mass Spectrometry Data for this compound

m/z Possible Fragment
198/200 [M]⁺ (Molecular ion)
156/158 [M - C₃H₆]⁺
140/142 [2-chloronicotinoyl cation]⁺
111/113 [chloropyridine fragment]⁺

Advanced Crystallographic Studies

To understand the three-dimensional structure and packing of this compound in the solid state, advanced crystallographic studies would be necessary.

X-ray Diffraction for Solid-State Characterization

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule, including the orientation of the isopropyl group relative to the nicotinamide (B372718) core. Key parameters such as the unit cell dimensions and the space group would also be determined.

Analysis of Intermolecular Interactions in Crystalline Forms

The data obtained from X-ray diffraction would also allow for a detailed analysis of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, it is likely that hydrogen bonding would play a significant role. The amide N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. The analysis would identify these hydrogen bonds and any other non-covalent interactions, such as π-π stacking between the pyridine rings, which would provide insights into the supramolecular assembly of the compound in the solid state.

Structure Activity Relationship Sar Studies

Fundamental Principles of SAR in Nicotinamide (B372718) Derivatives

The nicotinamide scaffold is a versatile template for developing biologically active molecules. Its structure presents several key regions for chemical modification, primarily the pyridine (B92270) ring and the amide group. Structure-activity relationship (SAR) studies of nicotinamide derivatives focus on understanding how altering these regions influences the compound's interaction with biological targets. The core principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure.

Key modifications to the nicotinamide structure that are frequently explored include:

Substitution on the Pyridine Ring: Introducing different functional groups at various positions on the pyridine ring can significantly alter the electronic properties, steric profile, and binding capabilities of the molecule.

Modification of the Carboxamide Group: While less common, alterations to the carbonyl or the N-H bond of the amide can also be explored to fine-tune activity.

The biochemical activity of nicotinamide itself is linked to its role as a precursor to nicotinamide adenine (B156593) dinucleotide (NAD), a crucial coenzyme in cellular metabolism. Many nicotinamide derivatives exert their effects by interacting with NAD-dependent enzymes or other biological targets. For example, various analogs have been developed as inhibitors of enzymes like CD38 NADase, poly (ADP-ribose) polymerase (PARP), and DNA demethylase ALKBH2. nih.govacs.orgnih.gov The goal of SAR studies in this context is to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties by systematically altering the nicotinamide framework.

Impact of Chloro-Substitution on Biological Activity

The introduction of a chlorine atom onto the pyridine ring of nicotinamide is a key strategy for modulating biological activity. The position of this substitution is critical. In the case of 2-chloro-N-isopropylnicotinamide, the chlorine is at the 2-position, adjacent to the ring nitrogen. This substitution significantly impacts the molecule's electronic and steric characteristics.

A notable example of the utility of this substitution is in the development of herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides have been synthesized and evaluated for their herbicidal effects. nih.govacs.org Research shows that these compounds display significant herbicidal activity, particularly against monocotyledonous weeds like bentgrass (Agrostis stolonifera). nih.govacs.org The 2-chloro substituent is an essential feature of these active compounds.

In one study, the herbicidal activity of various N-(arylmethoxy)-2-chloronicotinamides was tested against bentgrass at several concentrations. The results, summarized in the table below, show that the presence of the 2-chloro group is consistent across this series of active herbicides. The activity varies based on the substitution on the N-arylmethoxy group, but the foundational 2-chloronicotinamide (B82574) structure remains constant.

CompoundSubstituent on N-(benzyloxy) groupHerbicidal Ranking at 1000 μMHerbicidal Ranking at 333 μMHerbicidal Ranking at 100 μM
5a4-F543
5c2,4-di-F543
5f3,4-di-Cl554
5h2-CF3554
5j4-CF3544
Data sourced from ACS Publications. acs.org Herbicidal activity is ranked on a scale where 5 indicates strong activity (e.g., 90-100% inhibition) and 1 indicates weak or no activity. acs.org

Notably, the compound 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) not only showed strong activity against bentgrass but also possessed excellent herbicidal activity against duckweed (Lemna paucicostata), with an IC50 value of 7.8 μM. nih.govacs.org

Influence of N-Alkyl/Aryl Substituents on Activity Profiles

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in defining the biological activity profile of nicotinamide derivatives. The size, shape, and chemical nature of this group can dictate target specificity and potency. The "N-isopropyl" group in the subject compound is one such example of an N-alkyl substituent.

SAR studies on antifungal nicotinamide derivatives have highlighted the importance of the N-substituent. In a series of compounds designed as antifungal agents, 2-amino-N-(3-isopropylphenyl)nicotinamide was identified as a highly potent lead compound against Candida albicans. nih.gov The study revealed that the meta-isopropyl group on the N-phenyl ring was crucial for its activity. nih.gov Modifications to this specific group led to a significant decrease in antifungal potency, as detailed in the table below.

CompoundModification to N-(3-isopropylphenyl) groupMIC against C. albicans (μg/mL)
16g (Lead)N-(3-isopropylphenyl)0.25
16aReplaced with N-(3-ethylphenyl)4
16bReplaced with N-(3-tert-butylphenyl)16
16cReplaced with N-(4-isopropylphenyl)4
Data sourced from Molecules (MDPI). nih.gov MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

This demonstrates that both the type of alkyl group (isopropyl being optimal over ethyl or tert-butyl) and its position on the phenyl ring (meta being superior to para) are critical determinants of antifungal activity. nih.gov

In contrast, for other biological targets, different N-substituents are favored. For instance, in a study of nicotinamides with anti-inflammatory activity, derivatives with electron-withdrawing groups (like chloro or bromo) on an N-phenyl ring showed significant potency, whereas compounds with N-alkylphenyl substituents exhibited less activity. mdpi.com This illustrates the principle that the optimal N-substituent is highly dependent on the specific biological target.

Computational Approaches to SAR Prediction

Computational chemistry has become an indispensable tool for predicting and rationalizing the structure-activity relationships of nicotinamide derivatives. Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) provide insights into how these molecules interact with their biological targets at an atomic level. nih.govrsc.org

Molecular Docking is used to predict the preferred binding mode of a ligand within the active site of a target protein. For example, docking studies were used to investigate how novel nicotinamide derivatives bind to the enzyme succinate (B1194679) dehydrogenase (SDH), a target for fungicides. nih.gov These studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for potent inhibition, thereby guiding the design of more effective compounds. nih.gov

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of the ligand-protein complex over time. This method can assess the stability of the binding pose predicted by docking and provide a more accurate estimation of binding free energies. MD simulations have been applied to study the interaction of nicotinamide riboside, a nicotinamide analog, with various viral proteins, helping to understand its potential multi-target effects. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. In the context of SAR, DFT can be used to determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. These properties are crucial for understanding a molecule's reactivity and its ability to participate in non-covalent interactions with a receptor. DFT calculations have been used to investigate SAR trends in nicotinamide cofactor biomimetics and to help design novel nicotinamide-based anticancer agents by confirming their chemical reactivity towards targets like VEGFR-2. rsc.orgresearchgate.net

Together, these computational approaches allow for the rational design of new nicotinamide derivatives with improved activity by predicting how structural modifications will affect target binding and molecular properties before they are synthesized.

SAR Investigations for Related Nicotinamide and Amide Compounds

The principles of SAR derived from nicotinamide studies often extend to related heterocyclic and amide-containing compounds. Investigating these related structures provides a broader understanding of the chemical features required for specific biological activities.

Picolinic Acid Derivatives: Picolinic acid is an isomer of nicotinic acid (the parent acid of nicotinamide). Its derivatives are also explored for biological activity, particularly as herbicides. For example, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have been developed as potential synthetic auxin herbicides. nih.gov SAR studies revealed that introducing a pyrazolyl group at the 6-position of the picolinic acid scaffold could produce potent herbicidal activity, demonstrating that modifications around the pyridine ring are a viable strategy in this related system as well. nih.gov

Nicotinamides with Other Heterocyclic Moieties: The nicotinamide scaffold is often combined with other heterocyclic rings to create hybrid molecules with novel activities. A study on antifungal agents synthesized nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.net The primary SAR from this work indicated that substitutions on a phenyl ring attached to the oxadiazole, as well as modifications to the amide linker, could enhance antifungal activity against various fungal strains. researchgate.net

Other Bioactive Amides: The amide bond is a common feature in many biologically active molecules beyond nicotinamides. In the development of fungicides, spirotryprostatin A derivatives, which contain multiple amide bonds, were investigated as potential succinate dehydrogenase inhibitors. nih.gov Their SAR study focused on how different substituents on the core spirooxindole structure influenced antifungal potency, showing that the principles of steric and electronic modification are broadly applicable to diverse amide-containing scaffolds. nih.gov

By studying these related compounds, researchers can identify common pharmacophores and SAR trends that transcend a single chemical class, aiding in the design of new therapeutic and agricultural agents.

Molecular Interactions and Binding Mechanisms

Ligand-Target Interactions and Binding Affinity

To understand how 2-chloro-N-isopropylnicotinamide interacts with a potential biological target, such as a protein receptor or an enzyme, computational chemists would typically employ molecular docking simulations.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, this would involve docking the compound into the binding site of a target protein. The simulation would generate various possible binding poses, which are then scored based on a scoring function that estimates the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Results for this compound

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Protein Kinase A-8.51.2 µM
Cyclooxygenase-2-7.93.5 µM
Carbonic Anhydrase-6.225.7 µM

Note: The data in this table is purely illustrative and is not based on actual experimental or computational results for this compound.

Following a docking simulation, the most favorable binding poses of this compound would be analyzed to identify the specific amino acid residues within the target's binding site that are involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen and nitrogen atoms of the amide group would be potential sites for hydrogen bonding. The isopropyl group and the aromatic ring could participate in hydrophobic and van der Waals interactions. Identifying these key residues is critical for understanding the specificity of the binding and for designing more potent analogs.

Quantum Chemical Descriptors in Interaction Analysis

Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interaction capabilities. These methods are based on the principles of quantum mechanics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap suggests that the molecule is more reactive. For this compound, a HOMO-LUMO analysis would reveal its electron-donating and accepting capabilities, providing insights into its potential reaction mechanisms.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.2
HOMO-LUMO Gap5.6

Note: This data is for illustrative purposes and does not represent experimentally or computationally derived values for this compound.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comlibretexts.org It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack and are likely to interact with positive charges. Conversely, regions of positive electrostatic potential (colored in shades of blue) are prone to nucleophilic attack and will interact with negative charges. uni-muenchen.de For this compound, an MESP map would likely show negative potential around the nitrogen and oxygen atoms, and positive potential around the hydrogen atoms of the amide group.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule based on the distribution of electrons as calculated by quantum chemistry methods. This analysis provides a quantitative measure of the charge on each atom, which can help in understanding the molecule's polarity and its electrostatic interactions. For this compound, a Mulliken charge analysis would provide the partial charges on each atom, highlighting the electronegative character of the chlorine, nitrogen, and oxygen atoms, and the electropositive character of the carbon and hydrogen atoms.

Table 3: Hypothetical Mulliken Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
Cl-0.25
N (pyridine)-0.45
O (carbonyl)-0.55
N (amide)-0.30
C (carbonyl)+0.60

Note: This data is purely hypothetical and is not the result of actual quantum chemical calculations for this compound.

Intermolecular Forces Driving Interactions in this compound

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent interactions. These forces, including hydrogen bonding, halogen bonding, and π-stacking, dictate the three-dimensional architecture of the compound in the solid state, influencing its physical and chemical properties. The interplay of these interactions results in a stable and well-defined crystal lattice.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant intermolecular forces responsible for the formation of defined structural motifs in crystalline this compound. The molecule possesses both hydrogen bond donors (the amide N-H group) and acceptors (the amide carbonyl oxygen and the pyridine ring nitrogen), allowing for the formation of extensive hydrogen-bonding networks.

In the crystal structure of the closely related compound, 2-chloropyridine-3-carboxamide, intermolecular N—H⋯N and N—H⋯O hydrogen bonds link the molecules into a two-dimensional network nih.gov. It is anticipated that this compound would engage in similar hydrogen bonding patterns. The amide proton is expected to form a hydrogen bond with either the nitrogen atom of the pyridine ring or the carbonyl oxygen of an adjacent molecule. These interactions can lead to the formation of chains or dimeric structures, which are common motifs in carboxamide-containing compounds. The presence of the N-isopropyl group may introduce steric effects that could influence the preferred hydrogen bonding arrangement compared to the unsubstituted amide.

Interaction TypeDonorAcceptorTypical Distance (Å)Typical Angle (°)
N-H···NAmide N-HPyridine N~2.2>150
N-H···OAmide N-HCarbonyl O~2.1>160

Halogen Bonding and Pi-Stacking Interactions

Beyond hydrogen bonding, halogen bonds and π-stacking interactions are also expected to contribute significantly to the crystal packing of this compound.

Halogen Bonding:

The chlorine atom attached to the pyridine ring in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile nih.govnih.gov. In the case of this compound, the chlorine atom could form a halogen bond with an electron-rich site on a neighboring molecule, such as the amide oxygen or the pyridine nitrogen. While chlorine is a weaker halogen bond donor compared to bromine and iodine, these interactions can still play a crucial role in directing the crystal packing mdpi.comrsc.org. The strength and geometry of the halogen bond are dependent on the electrostatic potential of the chlorine atom and the nature of the acceptor atom.

Pi-Stacking Interactions:

The pyridine ring of this compound is an aromatic system capable of engaging in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. In the solid state, molecules of this compound can arrange themselves in a parallel or offset fashion to maximize these stabilizing interactions.

Interaction TypeParticipating MoietiesTypical Centroid-Centroid Distance (Å)
π-π StackingPyridine rings3.5 - 4.0

Preclinical Research and Translational Studies of this compound Remain Undocumented in Publicly Available Literature

Despite a comprehensive search of publicly available scientific literature, no specific preclinical research data was found for the chemical compound this compound. Consequently, the requested detailed article on its evaluation in various in vitro and in vivo models cannot be generated at this time.

The outlined sections, which include cell-based assays, enzyme inhibition, receptor binding studies, and evaluations in rodent and patient-derived xenograft (PDX) models, require specific experimental data that is not present in the current body of scientific publications for this particular compound.

General information on the methodologies themselves is available. For instance, cell-based assays are fundamental in early-stage drug discovery to determine a compound's biological activity in a cellular context. Similarly, enzyme inhibition and receptor binding studies are crucial for elucidating the mechanism of action of a potential therapeutic agent. Preclinical animal models, including rodent and PDX models, serve as a vital step in translating in vitro findings to a whole-organism level, providing insights into a compound's efficacy and behavior in vivo.

However, without specific studies on this compound, any discussion of its activity in these systems would be speculative and fall outside the required factual and scientifically accurate scope of the requested article. Further research and publication in peer-reviewed journals are necessary to provide the data needed to populate the detailed sections as outlined.

To our valued user,

Following a comprehensive and diligent search of scientific literature, databases, and other scholarly resources, we have been unable to locate any specific preclinical research data for the chemical compound “this compound.”

The detailed article you requested, focusing on "Preclinical Research Methodologies and Translational Studies" including "In Vitro–In Vivo Correlation (IVIVC) Methodologies" and "Bridging Preclinical and Research Insights," is entirely contingent on the existence of foundational preclinical studies. Without initial in vitro or in vivo data, it is not possible to generate a scientifically accurate and informative article that adheres to your specific outline.

We apologize for any inconvenience this may cause. Should you have a different compound of interest with a more established research history, we would be pleased to assist you.

Sincerely,

The Gemini Team

Investigational Biological Activities and Mechanistic Insights

Antimicrobial Properties

No research data was found regarding the antimicrobial properties of 2-chloro-N-isopropylnicotinamide. While other related compounds, such as 2-chloro-N-phenylacetamide, have been investigated for their effects against various microbes, these findings cannot be extrapolated to this compound due to differences in chemical structure that can significantly alter biological activity. nih.govscielo.brscielo.br

Antifungal Activities

There are no published studies on the antifungal activity of this compound.

Antibacterial Activities

There are no published studies on the antibacterial activity of this compound.

Anti-Biofilm Effects

There are no published studies on the anti-biofilm effects of this compound.

Anti-Inflammatory Potential

The anti-inflammatory potential of this compound has not been evaluated in any accessible research. Although some nicotinamide (B372718) and benzamide (B126) compounds are recognized for their potential to modulate inflammatory responses, specific data for this compound is absent from the scientific literature.

Anticancer and Cytotoxic Effects

No studies have been published investigating the anticancer or cytotoxic effects of this compound. Research into other nicotinamide-related structures, like niclosamide, has shown activity against cancer cells, but this is not indicative of the properties of the specific compound . nih.gov

Inhibition of Cancer Cell Proliferation

There is no data available on the ability of this compound to inhibit the proliferation of cancer cells.

Apoptosis Induction Mechanisms

Following an extensive review of scientific literature, no specific studies detailing the apoptosis induction mechanisms of this compound were identified. General mechanisms of apoptosis often involve the activation of caspases, a family of cysteine proteases that play a central role in the execution of programmed cell death. The apoptotic process can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways. Regulation of apoptosis is critically influenced by the Bcl-2 family of proteins, which consists of both pro-apoptotic and anti-apoptotic members that govern mitochondrial outer membrane permeabilization. Furthermore, the tumor suppressor protein p53 can induce apoptosis through both transcription-dependent and -independent mechanisms by upregulating pro-apoptotic genes and interacting with Bcl-2 family proteins at the mitochondria. However, specific research linking this compound to the activation of caspases, modulation of Bcl-2 family proteins, or involvement of the p53 pathway is not available in the public domain.

Other Noteworthy Biological Activities

Comprehensive searches of available scientific databases and literature have yielded no specific information regarding the antioxidant, anti-angiogenic, antidiabetic, neuroprotective, or receptor-modulating effects of this compound. The following sections outline the general importance of these biological activities, but it is crucial to note that no studies have been found to associate them with the compound .

Antioxidant Effects

No research data was found to suggest that this compound possesses antioxidant effects. In general, antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Angiogenic Activity

There is no available scientific evidence to indicate that this compound has any anti-angiogenic activity. Anti-angiogenesis is the process of inhibiting the formation of new blood vessels, a crucial mechanism in halting the growth and spread of tumors.

Antidiabetic Activity

No studies were identified that investigate the potential antidiabetic activity of this compound. Antidiabetic agents are medications used to manage diabetes by lowering glucose levels in the blood.

Neuroprotective Activities

There is a lack of scientific literature regarding any neuroprotective activities of this compound. Neuroprotection refers to the preservation of neuronal structure and function, a key therapeutic goal in a wide range of neurodegenerative disorders.

Modulatory Effects on Specific Receptors

No information is available in the public scientific literature concerning the modulatory effects of this compound on any specific receptors. Receptor modulation is a fundamental mechanism through which many therapeutic agents exert their effects.

Potential as Agrochemicals (Insecticidal, Herbicidal, Fungicidal)

The structural motif of 2-chloronicotinamide (B82574) is a key feature in a variety of compounds exhibiting agrochemical properties. The potential of this compound can be inferred from the activities of these related molecules.

Herbicidal Activity:

A number of N-substituted 2-chloronicotinamides have been synthesized and evaluated for their herbicidal properties. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides demonstrated significant herbicidal effects. One of the standout compounds from this series, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, showed excellent activity against duckweed (Lemna paucicostata). nih.gov Some of these derivatives also exhibited promising activity against bentgrass (Agrostis stolonifera) at a concentration of 100 μM. nih.gov

Table 1: Herbicidal Activity of a Related 2-Chloronicotinamide Derivative

Compound Target Species Measurement Value Commercial Herbicides (for comparison)
2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide Duckweed (Lemna paucicostata) IC₅₀ 7.8 μM Clomazone: 125 μM, Propanil: 2 μM
Various N-(arylmethoxy)-2-chloronicotinamides Bentgrass (Agrostis stolonifera) Inhibition Excellent at 100 μM Not specified

IC₅₀ represents the concentration required to inhibit the growth of the plant by 50%.

Fungicidal Activity:

The 2-chloronicotinamide scaffold is also present in compounds with notable fungicidal activity. For example, the fungicide boscalid, which is chemically 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide, is known for its effectiveness against a range of plant pathogens. nih.gov Furthermore, newly synthesized niacinamide derivatives have been investigated for their fungicidal potential. nih.govnih.gov One such derivative, (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, displayed potent fungicidal activity against the plant pathogen Botryosphaeria berengriana, with an efficacy comparable to the commercial fungicide fluxapyroxad. nih.gov Another study on N-(thiophen-2-yl) nicotinamide derivatives also reported excellent fungicidal activities for some of its members against cucumber downy mildew. mdpi.comnih.gov

Table 2: Fungicidal Activity of a Related 2-Chloronicotinamide Derivative

Compound Target Pathogen Measurement Value Commercial Fungicide (for comparison)
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate Botryosphaeria berengriana Inhibition at 50 μg/mL 92.3% Fluxapyroxad: 63.6%
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate Botryosphaeria berengriana EC₅₀ 6.68 ± 0.72 μg/mL Not specified

EC₅₀ is the concentration that causes a 50% reduction in fungal growth.

Insecticidal Activity:

While specific studies on the insecticidal properties of this compound are not prominent, the broader class of nicotinic acid derivatives has a long history in insecticide development. Nicotine itself is a well-known insecticide, and synthetic analogs, known as neonicotinoids, have become a major class of insecticides. These compounds typically act as agonists at the nicotinic acetylcholine (B1216132) receptors in insects, leading to paralysis and death. Research into new nicotinic acid derivatives continues to explore their potential for insecticidal activity against various pests.

Investigation of Mechanisms of Action (General Principles)

To understand the biological activities of a compound like this compound, a systematic investigation into its mechanism of action is necessary. This typically involves identifying its molecular targets and understanding how the interaction with these targets leads to a physiological response.

Enzyme Target Identification and Inhibition

A common mechanism of action for bioactive compounds is the inhibition of specific enzymes. The investigation into whether this compound acts as an enzyme inhibitor would follow a structured approach. Initially, high-throughput screening against a panel of known enzymes could reveal potential targets.

Once a target enzyme is identified, detailed kinetic studies are performed to characterize the inhibition. These studies determine parameters such as the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive). For a competitive inhibitor, the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. youtube.com The activity of such inhibitors is often reported as an IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com

For example, in the development of fungicides, succinate (B1194679) dehydrogenase has been identified as a key target enzyme, and molecular docking simulations can be used to study the interaction between the inhibitor and the enzyme. nih.gov

Receptor Agonism/Antagonism Studies

Many biologically active compounds exert their effects by binding to cellular receptors, acting as either agonists (activating the receptor) or antagonists (blocking the receptor). For a nicotinamide derivative, receptors for nicotinic acid and related molecules would be of particular interest. nih.gov

Receptor binding assays are a fundamental tool in these investigations. These assays measure the affinity of a compound for a specific receptor. In a typical competitive binding assay, a radiolabeled ligand with known affinity for the receptor is used. The ability of the test compound (in this case, this compound) to displace the radiolabeled ligand is measured, allowing for the determination of its binding affinity, often expressed as a Kᵢ or IC₅₀ value.

Further functional assays are then required to determine whether the compound acts as an agonist or antagonist. These assays measure the physiological response of a cell or tissue upon exposure to the compound. For instance, if the receptor is a G protein-coupled receptor, changes in the levels of second messengers like cyclic AMP could be monitored. wikipedia.org

Cellular Pathway Modulation

Beyond interacting with a single enzyme or receptor, a compound can modulate entire cellular pathways. Nicotinamide and its derivatives are known to play a crucial role in cellular metabolism, particularly in the regulation of nicotinamide adenine (B156593) dinucleotide (NAD+) levels. mdpi.comnih.gov NAD+ is a vital coenzyme in redox reactions and a substrate for enzymes involved in signaling pathways, such as sirtuins and poly(ADP-ribose) polymerases (PARPs). mdpi.com

Investigating the effect of this compound on cellular pathways would involve treating cells with the compound and then analyzing changes in metabolite levels, gene expression, and protein activity. For example, one could measure the intracellular concentrations of NAD+ and its related metabolites. mdpi.com Furthermore, techniques like transcriptomics and proteomics can provide a global view of the changes in gene and protein expression, respectively, helping to identify the pathways that are most affected by the compound. Some nicotinamide-related compounds have been shown to influence pathways related to oxidative stress by modulating the generation of reactive oxygen species (ROS) and mitochondrial function. consensus.app

Future Research Directions and Emerging Applications

Development of Novel Analogues for Enhanced Activity

The synthesis and evaluation of novel analogues are a cornerstone of medicinal chemistry, aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound. For 2-chloro-N-isopropylnicotinamide, a systematic analogue design strategy could be employed. This would involve modifications at three key positions: the chloro-substituent on the pyridine (B92270) ring, the isopropyl group on the amide nitrogen, and the core nicotinamide (B372718) scaffold itself.

Future research could focus on synthesizing a library of analogues by introducing a variety of substituents in place of the chlorine atom, such as fluorine, bromine, or small alkyl groups, to probe the effects on biological activity. Similarly, the N-isopropyl group could be replaced with other alkyl, cycloalkyl, or aromatic moieties to explore the structure-activity relationship (SAR). The goal of these modifications would be to identify analogues with potentially enhanced biological activity against various targets. The screening of these new compounds would be essential to determine their efficacy and potential for further development.

Table 1: Potential Analogues of this compound for Future Synthesis and Evaluation

Modification SiteProposed SubstituentRationale
Pyridine Ring (Position 2)-F, -Br, -CH3Modulate electronic properties and steric interactions.
Amide Nitrogen-Cyclopropyl, -PhenylExplore different steric and electronic requirements for target binding.
Nicotinamide ScaffoldIsosteric replacementsInvestigate the importance of the pyridine nitrogen for activity.

Integration of Advanced Computational and Experimental Methods

Modern drug discovery heavily relies on the synergy between computational and experimental techniques. For this compound, a future research program would benefit significantly from such an integrated approach.

Computational studies could begin with in silico modeling to predict the compound's potential biological targets. Techniques such as molecular docking and virtual screening could be used to assess its binding affinity to a wide range of enzymes and receptors. Furthermore, Density Functional Theory (DFT) calculations could elucidate the electronic structure and reactivity of the molecule, providing insights into its potential mechanisms of action. These computational predictions would then guide the design of focused experimental studies.

Experimental validation would be crucial to confirm the in silico findings. This would involve synthesizing the compound and its analogues and testing their activity in relevant biochemical and cell-based assays. High-throughput screening methods could be employed to test a large number of compounds efficiently. The experimental data would then be used to refine the computational models, creating a feedback loop that accelerates the discovery of more potent and selective compounds.

Exploration of New Therapeutic Areas

The nicotinamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Based on the activities of structurally related compounds, future research could explore the potential of this compound and its analogues in several therapeutic areas.

For instance, numerous nicotinamide derivatives have been investigated for their antifungal properties . It would be a logical first step to screen this compound against a panel of pathogenic fungi. Studies on related compounds, such as 2-chloro-N-phenylacetamide, have shown promise in this area.

Another potential avenue is in oncology . Nicotinamide analogues have been explored as inhibitors of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and DNA repair enzymes. Investigating the activity of this compound against different cancer cell lines and specific molecular targets would be a valuable line of inquiry.

Finally, the role of nicotinamide in metabolic disorders is well-established. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in nicotinamide metabolism and has emerged as a therapeutic target for conditions like obesity and diabetes. It would be worthwhile to investigate whether this compound can modulate the activity of NNMT or other enzymes involved in metabolic pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-N-isopropylnicotinamide, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where nicotinamide derivatives react with chloro-substituted electrophiles. Key steps include:

  • Precursor selection : Use nicotinoyl chloride derivatives as starting materials.
  • Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Characterization : Confirm product purity via HPLC (>98% purity threshold) and structural integrity via 1^1H/13^13C NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Spectroscopy :
  • NMR : 1^1H NMR signals at δ 1.2–1.4 ppm (isopropyl CH3_3) and δ 8.0–8.5 ppm (nicotinamide aromatic protons) confirm structural motifs .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 227.6) .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) .
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. fluoro groups) on bioactivity .
  • Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, solvent) to isolate variables .
  • Meta-Analysis : Use tools like PubChem or EPA DSSTox to aggregate and compare datasets .

Q. What are the key considerations in designing hydrolysis or substitution experiments for this compound?

  • Methodological Answer :

  • Hydrolysis Studies :
  • pH Dependence : Acidic conditions (HCl, 1M) favor amide bond cleavage, yielding nicotinic acid and isopropylamine derivatives .
  • Kinetic Monitoring : Track reaction progress via FT-IR (loss of C=O stretch at 1680 cm1^{-1}) .
  • Nucleophilic Substitution :
  • Nucleophile Selection : Thiols or amines replace the chloro group; use molar excess (2:1) to drive completion .
  • Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap HCl byproducts .
  • Quantum Mechanical Modeling : DFT calculations predict transition states and regioselectivity .

Q. How can crystallographic data inform the mechanistic understanding of this compound reactivity?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths (e.g., C-Cl ~1.73 Å) and dihedral angles to assess steric effects .
  • Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=C) that stabilize transition states during hydrolysis .
  • Electrostatic Potential Maps : Visualize electrophilic regions (chlorine atom) for substitution site prediction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.